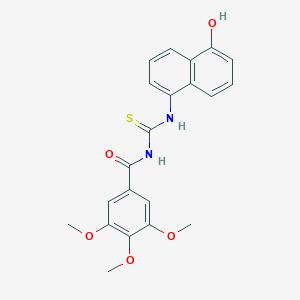
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide, commonly known as CTB, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. CTB belongs to the class of benzothiadiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. CTB has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. CTB has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CTB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTB inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTB has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, CTB has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CTB in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. CTB also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. One limitation of using CTB in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on CTB. One area of interest is the development of CTB analogs with improved solubility and bioavailability. Another area of interest is the investigation of CTB's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of CTB and to identify its molecular targets.
Métodos De Síntesis
The synthesis of CTB involves the reaction of 5-chloro-2,1,3-benzothiadiazole-4-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
CTB has been extensively studied in scientific research for its potential therapeutic applications. In vitro studies have shown that CTB exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTB has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
Fórmula molecular |
C16H14ClN3O4S |
|---|---|
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H14ClN3O4S/c1-22-11-6-8(7-12(23-2)15(11)24-3)16(21)18-13-9(17)4-5-10-14(13)20-25-19-10/h4-7H,1-3H3,(H,18,21) |
Clave InChI |
RVSUNLHTZKWYKX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)




![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)


